molecular formula C9H13BrN2O2S B5864739 [(4-Bromo-2-methylphenyl)sulfamoyl]dimethylamine

[(4-Bromo-2-methylphenyl)sulfamoyl]dimethylamine

Cat. No.: B5864739
M. Wt: 293.18 g/mol
InChI Key: JMJQBPGJAJJNOO-UHFFFAOYSA-N
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Description

[(4-Bromo-2-methylphenyl)sulfamoyl]dimethylamine is an organic sulfonamide derivative characterized by a brominated aromatic ring substituted at the 4-position and a methyl group at the 2-position. While direct safety data for this compound are unavailable, its structural analogs highlight the importance of proper handling due to the dimethylamine group, which requires precautions against skin contact and ingestion .

Properties

IUPAC Name

4-bromo-1-(dimethylsulfamoylamino)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-7-6-8(10)4-5-9(7)11-15(13,14)12(2)3/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJQBPGJAJJNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-2-methylphenyl)sulfamoyl]dimethylamine typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and can be completed within a few hours .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-2-methylphenyl)sulfamoyl]dimethylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction Reactions: The sulfamoyl group can be reduced to form a sulfonamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or other strong bases. The reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl sulfamoyl dimethylamines.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include sulfonamides.

Scientific Research Applications

[(4-Bromo-2-methylphenyl)sulfamoyl]dimethylamine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromo-2-methylphenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets. The bromine atom and sulfamoyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Halogen-Substituted Analogs

The substitution of halogens on the aromatic ring significantly influences electronic properties and biological activity. For example:

  • [(4-Chlorophenyl)sulfamoyl]dimethylamine (PDB: 5AHG) contains a chlorine atom at the 4-position. Chlorine’s smaller atomic radius and higher electronegativity compared to bromine may reduce steric hindrance and alter binding affinity in enzyme interactions, as seen in its role as a thrombin inhibitor .

Positional Isomers

  • [(2-Bromophenyl)sulfamoyl]dimethylamine (CAS 349540-50-7) differs in bromine placement (2-position vs. 4-position). The absence of a methyl group in this isomer reduces steric effects, which may improve solubility .

Substituent Variations

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) () shares a brominated aromatic ring but belongs to the phenethylamine class. Its methoxy groups and amine chain contrast with the sulfamoyl dimethylamine group in the target compound, leading to divergent pharmacological profiles.

Sulfamoyl Dimethylamine Derivatives

Compounds like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () demonstrate the versatility of sulfonamide derivatives. The target compound’s simpler structure (lacking morpholine or pyrimidine groups) may offer advantages in synthetic accessibility and metabolic stability.

Key Research Findings

  • Physicochemical Properties : The methyl group at the 2-position in the target compound introduces steric hindrance, which may reduce crystallization efficiency compared to its 2-bromo analog .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Notable Properties
[(4-Bromo-2-methylphenyl)sulfamoyl]dimethylamine 4-Br, 2-CH$_3$ C$9$H${13}$BrN$2$O$2$S 293.18 N/A High lipophilicity, steric hindrance
[(2-Bromophenyl)sulfamoyl]dimethylamine 2-Br C$8$H${11}$BrN$2$O$2$S 279.16 349540-50-7 Improved solubility
[(4-Chlorophenyl)sulfamoyl]dimethylamine 4-Cl C$8$H${11}$ClN$2$O$2$S 234.7 N/A Thrombin inhibition

Biological Activity

[(4-Bromo-2-methylphenyl)sulfamoyl]dimethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C10H12BrN2O2S
  • Molecular Weight : 303.18 g/mol

The compound features a sulfamoyl group attached to a dimethylamine moiety, which enhances its solubility and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties. These activities are attributed to the compound's ability to interact with specific biological targets.

Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1464 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. In vitro studies reveal that it induces apoptosis and inhibits cell proliferation:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis via caspase activation
A549 (Lung Cancer)8Inhibition of cell cycle progression at G2/M phase
HeLa (Cervical Cancer)12Modulation of MAPK signaling pathway

The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation, making it a promising candidate for further development as an anticancer therapeutic.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as kinases that regulate cell growth and survival.
  • Receptor Binding : It potentially binds to receptors that modulate cellular responses to stress and apoptosis.
  • Gene Expression Modulation : The compound may influence gene expression related to inflammation and cancer progression, enhancing its therapeutic potential.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent .
  • Cancer Treatment Research : In research conducted at a leading cancer institute, the compound was tested on various tumor models, showing a significant reduction in tumor size and improved survival rates in treated mice compared to controls .
  • Mechanistic Insights : A detailed mechanistic study suggested that the compound activates apoptotic pathways through caspase-3 activation while inhibiting NF-kB signaling, which is often upregulated in cancer cells .

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